molecular formula C15H12Cl2N2O5 B4401120 3,5-dichloro-2-methoxy-N-(4-methoxy-3-nitrophenyl)benzamide

3,5-dichloro-2-methoxy-N-(4-methoxy-3-nitrophenyl)benzamide

Cat. No.: B4401120
M. Wt: 371.2 g/mol
InChI Key: SOLNSYZQHJNWAY-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-methoxy-N-(4-methoxy-3-nitrophenyl)benzamide is an organic compound with the molecular formula C14H10Cl2N2O5 It is a derivative of benzamide, characterized by the presence of chloro, methoxy, and nitro functional groups on the benzene ring

Preparation Methods

The synthesis of 3,5-dichloro-2-methoxy-N-(4-methoxy-3-nitrophenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of 3,5-dichloro-2-methoxybenzamide followed by the introduction of the methoxy group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and methanol for methoxylation. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

3,5-Dichloro-2-methoxy-N-(4-methoxy-3-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the chloro groups can be replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Dichloro-2-methoxy-N-(4-methoxy-3-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,5-dichloro-2-methoxy-N-(4-methoxy-3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy groups contribute to the compound’s overall reactivity and stability, influencing its interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar compounds to 3,5-dichloro-2-methoxy-N-(4-methoxy-3-nitrophenyl)benzamide include:

    3,5-Dichloro-2-hydroxy-N-(4-methoxy-2-nitrophenyl)benzamide: This compound has a hydroxy group instead of a methoxy group, affecting its chemical reactivity and biological activity.

    5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,5-dichloro-2-methoxy-N-(4-methoxy-3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O5/c1-23-13-4-3-9(7-12(13)19(21)22)18-15(20)10-5-8(16)6-11(17)14(10)24-2/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLNSYZQHJNWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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